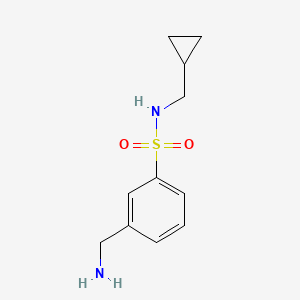
3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminométhyl)-N-(cyclopropylméthyl)benzènesulfonamide est un composé organique qui présente un noyau de benzènesulfonamide avec un groupe aminométhyl et un groupe cyclopropylméthyl attachés
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(Aminométhyl)-N-(cyclopropylméthyl)benzènesulfonamide implique généralement les étapes suivantes :
Formation du noyau de benzènesulfonamide : La première étape consiste à sulfoner le benzène pour former de l’acide benzènesulfonique, qui est ensuite converti en chlorure de benzènesulfonyle.
Introduction du groupe aminométhyl : Le chlorure de benzènesulfonyle est mis à réagir avec des composés aminométhyles en conditions basiques pour introduire le groupe aminométhyl.
Attachement du groupe cyclopropylméthyl : La dernière étape consiste à alkylation du groupe aminométhyl avec des halogénures de cyclopropylméthyle dans des conditions appropriées pour obtenir le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l’accent sur la maximisation du rendement et de la pureté tout en minimisant les coûts et l’impact environnemental. Cela inclut souvent l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(Aminométhyl)-N-(cyclopropylméthyl)benzènesulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le groupe sulfonamide ou d’autres groupes fonctionnels présents dans la molécule.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les conditions des réactions de substitution varient en fonction du substituant souhaité, mais elles impliquent souvent l’utilisation de bases ou d’acides forts.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides sulfoniques ou des sulfonates, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
Le 3-(Aminométhyl)-N-(cyclopropylméthyl)benzènesulfonamide a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu’intermédiaire pharmaceutique ou principe actif en raison de ses propriétés structurales uniques.
Science des matériaux : Il est exploré pour une utilisation dans le développement de matériaux avancés, y compris les polymères et les revêtements.
Recherche biologique : Le composé est utilisé dans des études portant sur ses interactions avec les molécules biologiques et ses effets thérapeutiques potentiels.
Applications De Recherche Scientifique
3-(Aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in studies investigating its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
Le mécanisme d’action du 3-(Aminométhyl)-N-(cyclopropylméthyl)benzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes aminométhyl et cyclopropylméthyl jouent un rôle crucial dans la liaison à ces cibles, influençant l’activité biologique du composé. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(Aminométhyl)-N-méthylbenzènesulfonamide : Manque le groupe cyclopropylméthyl, ce qui peut affecter ses propriétés de liaison et son activité biologique.
N-(Cyclopropylméthyl)benzènesulfonamide : Manque le groupe aminométhyl, ce qui peut influencer sa réactivité et ses applications.
Unicité
Le 3-(Aminométhyl)-N-(cyclopropylméthyl)benzènesulfonamide est unique en raison de la présence à la fois des groupes aminométhyl et cyclopropylméthyl, qui confèrent des propriétés structurales et fonctionnelles distinctes. Ces groupes améliorent la polyvalence du composé dans diverses réactions chimiques et applications, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Numéro CAS |
954563-81-6 |
|---|---|
Formule moléculaire |
C11H16N2O2S |
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
3-(aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c12-7-10-2-1-3-11(6-10)16(14,15)13-8-9-4-5-9/h1-3,6,9,13H,4-5,7-8,12H2 |
Clé InChI |
MFCPFQLOHXWYOH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNS(=O)(=O)C2=CC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate](/img/structure/B11869976.png)
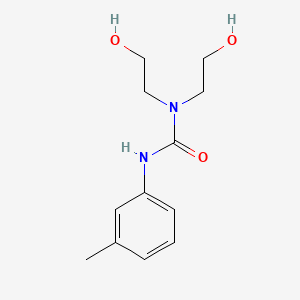
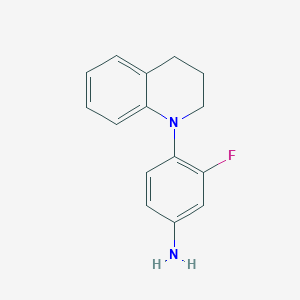
![6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11869991.png)
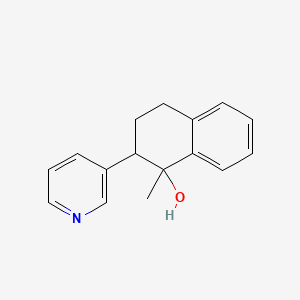





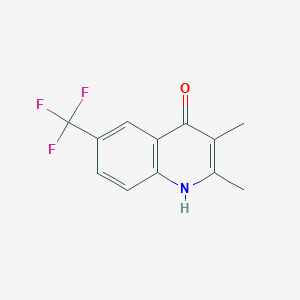

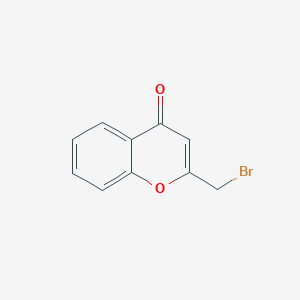
![1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine](/img/structure/B11870051.png)
